

Commercial availability of (5-(Methoxycarbonyl)furan-2-YL)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-(Methoxycarbonyl)furan-2-YL)boronic acid

Cat. No.: B1314918

[Get Quote](#)

An In-depth Technical Guide to (5-(Methoxycarbonyl)furan-2-YL)boronic acid

This technical guide provides a comprehensive overview of **(5-(Methoxycarbonyl)furan-2-YL)boronic acid**, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its commercial availability, key technical specifications, safety and handling protocols, and its application in synthetic chemistry.

Introduction

(5-(Methoxycarbonyl)furan-2-YL)boronic acid is a furan-based boronic acid derivative with the chemical formula C₆H₇BO₅.^{[1][2][3]} Its structure, featuring a furan ring substituted with a methoxycarbonyl group and a boronic acid moiety, makes it a versatile reagent in cross-coupling reactions. Boronic acids are widely recognized for their utility in the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules for pharmaceuticals and materials science.^{[4][5]}

Commercial Availability

(5-(Methoxycarbonyl)furan-2-YL)boronic acid is commercially available from several chemical suppliers in various quantities. The table below summarizes the offerings from a selection of vendors. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

Supplier	Catalog Number	Purity	Available Quantities
AOBChem USA	10838	95%	250mg, 500mg, 1g, 5g, 10g, 25g, 100g[1]
BOC Sciences	876189-20-7	95%	Inquiry required[6]
Cenmed Enterprises	C007B-469484	N/A	Inquiry required[7]
Dabos	A512873-1G	N/A	1g[8]
Laibo Chem (via Orion Cientific)	N/A	N/A	1g, 5g[9][10]
Sigma-Aldrich	BO9H961EEC5	N/A	Inquiry required[2]

Technical Data

Key chemical and physical properties of **(5-(Methoxycarbonyl)furan-2-YL)boronic acid** are summarized in the table below. This data is essential for experimental planning and execution.

Property	Value	Source
CAS Number	876189-20-7	[1][2][3]
Molecular Formula	C6H7BO5	[1][2][3]
Molecular Weight	169.93 g/mol	[3]
IUPAC Name	(5-methoxycarbonylfuran-2-yl)boronic acid	[3][6]
Purity	Typically ≥95%	[1][6]
Appearance	N/A (Often a solid)	[1]
Boiling Point	359.275°C at 760 mmHg	[6]
Density	1.356 g/cm ³	[6]
Storage Temperature	4-8°C	[1]

Safety and Handling

Proper safety precautions are crucial when handling **(5-(Methoxycarbonyl)furan-2-YL)boronic acid**. The following information is derived from available safety data sheets.

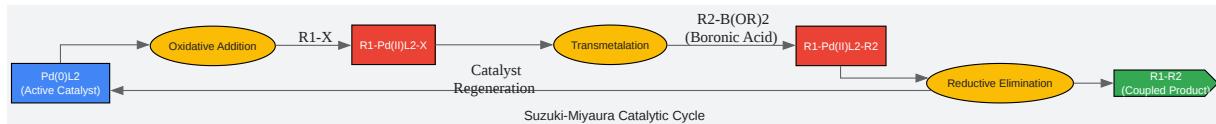
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
 - P264: Wash hands thoroughly after handling.
 - P271: Use only outdoors or in a well-ventilated area.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
 - P302+P352: IF ON SKIN: Wash with plenty of water and soap.[12]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from moisture.[1][11]
- Incompatible Materials: Strong oxidizing agents.[12]

Applications in Drug Development and Organic Synthesis

The primary application of **(5-(Methoxycarbonyl)furan-2-YL)boronic acid** is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful tool for creating carbon-carbon bonds to synthesize biaryl compounds, which are common motifs in medicinally active molecules.[13] The furan scaffold itself is present in numerous natural products and pharmaceuticals.

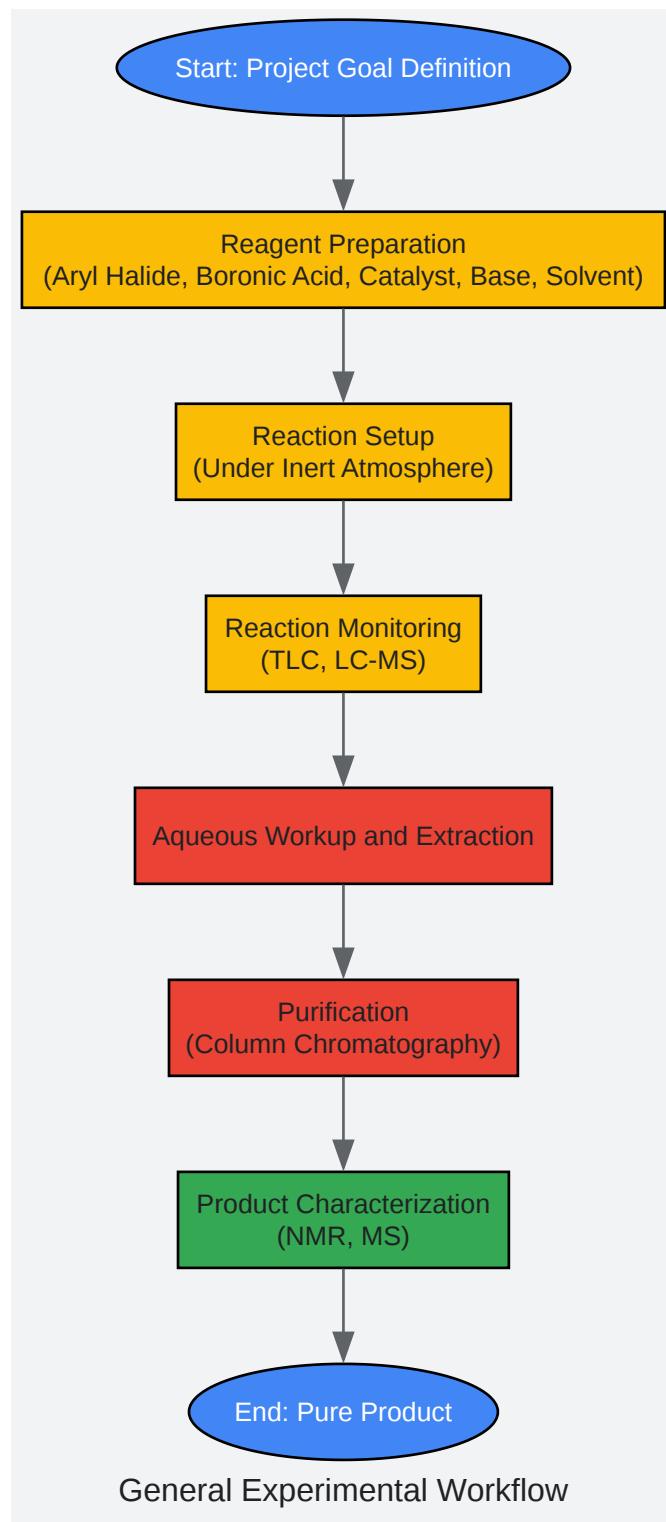
The presence of the methoxycarbonyl group provides a site for further functionalization, potentially influencing the solubility and reactivity of the molecule.^[4] Boronic acids and their derivatives are of growing interest in medicinal chemistry, with several boron-containing drugs approved for therapeutic use.^{[5][14]}

Experimental Protocols: Suzuki-Miyaura Coupling


The following is a general procedure for a Suzuki-Miyaura coupling reaction using an aryl boronic acid like **(5-(Methoxycarbonyl)furan-2-YL)boronic acid**. Specific conditions may need to be optimized for different substrates.

General Procedure for Suzuki Coupling:^[13]

- To a reaction vessel, add the aryl halide (1.0 eq.), **(5-(Methoxycarbonyl)furan-2-YL)boronic acid** (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
- The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
- A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added via syringe.
- The reaction mixture is heated with stirring (typically 80-100°C) and monitored by an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by a suitable method, such as column chromatography on silica gel.


Visualizations

The following diagrams illustrate the key chemical process and a general workflow involving **(5-(Methoxycarbonyl)furan-2-YL)boronic acid**.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aobchem.com [aobchem.com]
- 2. (5-(methoxycarbonyl)furan-2-yl)boronic acid | 876189-20-7 [sigmaaldrich.com]
- 3. (5-(Methoxycarbonyl)furan-2-YL)boronic acid | C6H7BO5 | CID 12163655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid [smolecule.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bocsci.com [bocsci.com]
- 7. cenmed.com [cenmed.com]
- 8. (5(METHOXYCARBONYL)FURAN2YL)BORONICAC 1G - A512873-1G [dabos.com]
- 9. (5-(Methoxycarbonyl)furan-2-yl)boronic acid , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 10. (5-(Methoxycarbonyl)furan-2-yl)boronic acid , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Commercial availability of (5-(Methoxycarbonyl)furan-2-YL)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314918#commercial-availability-of-5-methoxycarbonyl-furan-2-yl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com